Cdp-840

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

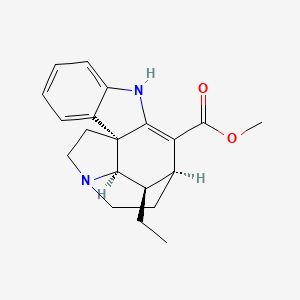

CDP-840 is a selective and potent inhibitor of phosphodiesterase type IV (PDE4). This compound has been primarily investigated for its potential anti-inflammatory effects, particularly in the treatment of asthma and chronic obstructive pulmonary disease (COPD) .

Métodos De Preparación

The synthesis of CDP-840 involves the palladium(II)-catalyzed 1,4-addition of arylboronic acids to β-arylenals. This reaction proceeds smoothly in acetone-water at temperatures ranging from 10 to 25°C in the presence of Pd(S,S-chiraphos)(PhCN)22 (0.5 mol%), AgX (X=BF4, SbF6, 10 mol%) and aqueous 42% HBF4 . This method provides a short-step synthesis of optically active (+)-®-CDP-840 with high enantioselectivity.

Análisis De Reacciones Químicas

CDP-840 undergoes various chemical reactions, including:

Substitution: Modifications on the R4 phenyl group, such as p-Cl substitution, have been shown to influence the compound’s metabolic stability.

Common reagents and conditions used in these reactions include liver microsomes, NADPH-generating systems, and various solvents. The major products formed from these reactions are oxidative metabolites and phase II conjugates .

Aplicaciones Científicas De Investigación

CDP-840 has been extensively studied for its potential therapeutic applications:

Mecanismo De Acción

CDP-840 exerts its effects by inhibiting the cyclic-AMP-specific isoenzyme phosphodiesterase 4 (PDE4), which is predominantly found in proinflammatory cells. Inhibition of PDE4 elevates intracellular cAMP levels, thereby inhibiting the release of inflammatory mediators . This action dampens the inflammatory response, which is expected to translate to clinical benefits in inflammatory diseases such as asthma and COPD .

Comparación Con Compuestos Similares

CDP-840 is compared with other PDE4 inhibitors such as rolipram and piclamilast. Unlike rolipram, which shows heterogeneity in inhibiting PDE4 isoenzymes, this compound acts as a simple competitive inhibitor of all PDE4 isoenzymes . This unique property makes this compound a valuable compound for studying PDE4 inhibition without the complexity of multiple binding conformers.

Similar Compounds

Propiedades

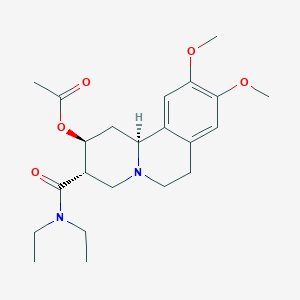

IUPAC Name |

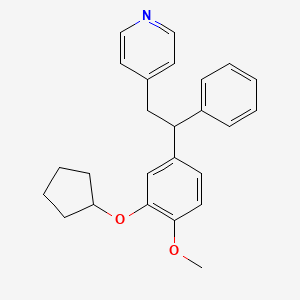

4-[2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27NO2/c1-27-24-12-11-21(18-25(24)28-22-9-5-6-10-22)23(20-7-3-2-4-8-20)17-19-13-15-26-16-14-19/h2-4,7-8,11-16,18,22-23H,5-6,9-10,17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTUUPXBCDMQYRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC2=CC=NC=C2)C3=CC=CC=C3)OC4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

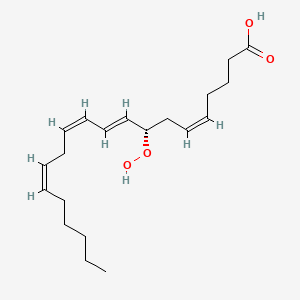

![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)

![(2S)-2-[[(2R)-2-aminopropanoyl]amino]-N-[6-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexyl]pentanediamide](/img/structure/B1242034.png)

![[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242041.png)